molecular formula C19H14ClF3N4 B3036138 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 338979-39-8

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3036138
CAS No.: 338979-39-8
M. Wt: 390.8 g/mol
InChI Key: RUWLUNMSYLYYAC-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[4,3-d]pyrimidine class, characterized by a bicyclic scaffold fused with a pyridine ring. Key structural features include:

  • A 2-phenyl substituent at position 2 of the pyrimidine ring.
  • A 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] group attached to the tetrahydropyrido moiety.
  • The trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring contribute to electron-withdrawing effects and steric bulk, which are critical for biological interactions and stability .

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4/c20-15-8-14(19(21,22)23)10-25-18(15)27-7-6-16-13(11-27)9-24-17(26-16)12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWLUNMSYLYYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117168
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338979-39-8
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338979-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

  • Molecular Formula : C19H14ClF3N4
  • Molecular Weight : 390.79 g/mol
  • CAS Number : 338979-39-8
  • Boiling Point : 453.3 ± 45.0 °C (predicted)
  • Density : 1.386 ± 0.06 g/cm³ (predicted)

The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular processes. Notably, it has shown high affinity for dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the levels of tetrahydrofolate necessary for pyrimidine synthesis, which is critical in rapidly dividing cells such as cancer cells .

Biological Activity Overview

Activity Target Effect Reference
Inhibition of DHFRDihydrofolate reductaseReduced DNA synthesis
Antitumor activityVarious cancer cell linesInduced cytotoxicity
Modulation of kinase pathwaysPI3K and MAPK pathwaysAltered cell survival and proliferation
Potential anti-inflammatory effectsImmune cell modulationReduced inflammation markers

Case Studies

  • Antitumor Efficacy
    A study investigated the antitumor effects of the compound against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The results demonstrated significant inhibition of cell proliferation, migration, and invasion, indicating its potential as an anticancer agent .
  • Kinase Inhibition
    The compound was evaluated for its kinase inhibitory profile, showing promising results in inhibiting specific kinases involved in cancer progression. This suggests that it may serve as a dual-action agent targeting both tumor growth and survival pathways .
  • Inflammation Modulation
    Another study explored the compound's effects on immune responses, finding that it could modulate inflammatory pathways effectively. This property may provide therapeutic benefits in conditions characterized by excessive inflammation .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[4,3-d]pyrimidines showed potent activity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .

Antiviral Properties

Preliminary data suggest that this compound may also possess antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication.

  • Case Study : A research article highlighted the efficacy of pyrimidine derivatives as inhibitors of viral enzymes, suggesting that modifications to the pyridine ring could enhance antiviral activity .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's.

  • Case Study : Research indicated that certain pyrido[4,3-d]pyrimidine derivatives could reduce neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, while the chloro substituent may contribute to its binding affinity to target proteins.

Structure FeatureImpact on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Chloro substituentEnhances binding affinity
Tetrahydropyrido coreEssential for biological activity

Comparison with Similar Compounds

Structural Analog: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride

  • Molecular Formula : C₁₃H₁₄ClN₃ .
  • Key Differences :
    • Lacks the 3-chloro-5-trifluoromethyl-pyridinyl substituent at position 5.
    • Exists as a hydrochloride salt, enhancing aqueous solubility (average mass: 247.726 g/mol vs. ~390 g/mol for the target compound) .
  • Applications : Serves as a simpler scaffold for probing the pharmacological role of the tetrahydropyrido[4,3-d]pyrimidine core.

Structural Analog: 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride

  • Molecular Formula : C₈H₈Cl₂F₃N₃ .
  • Key Differences :
    • Pyrido ring junction at [3,4-d] instead of [4,3-d], altering electronic distribution.
    • Chloro and trifluoromethyl groups at positions 4 and 2, respectively, versus position 6 in the target compound.
  • Physicochemical Impact : Reduced molecular weight (274.07 g/mol) and higher polarity due to the hydrochloride salt .

Functional Analog: 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Synthesis : Prepared via chlorination of a carbonyl precursor using phosphoryl chloride (POCl₃) .
  • Key Differences: Benzyl group at position 6 instead of the pyridinyl substituent.
  • Applications : Intermediate in kinase inhibitor development, highlighting the scaffold’s versatility .

Functional Analog: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives

  • Example : 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (C₁₃H₁₁ClF₃N₅) .
  • Lower lipophilicity (logP) compared to the phenyl-substituted target compound.
  • Biological Relevance : Amine derivatives are often prioritized for solubility in early drug discovery .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₁₈H₁₄ClF₃N₄ (inferred) ~390 2-phenyl, 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] Kinase inhibitor candidate
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride C₁₃H₁₄ClN₃ 247.726 2-phenyl, hydrochloride salt Scaffold for structural studies
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride C₈H₈Cl₂F₃N₃ 274.07 4-chloro, 2-trifluoromethyl, pyrido[3,4-d] junction Solubility-enhanced analog
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine C₁₆H₁₅ClN₃ 284.76 6-benzyl, 4-chloro Synthetic intermediate for kinase inhibitors
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine C₁₃H₁₁ClF₃N₅ 329.71 2-amine, 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] Lead compound for solubility optimization

Research Findings and Trends

  • Substituent Effects :
    • The 3-chloro-5-trifluoromethyl-pyridinyl group enhances metabolic stability and target affinity due to steric and electronic effects .
    • 2-Phenyl substitution increases lipophilicity, favoring blood-brain barrier penetration compared to amine derivatives .
  • Synthetic Routes :
    • Chlorination with POCl₃ (as in and ) is a common step for introducing chloro groups .
    • Cyclization using formamidine acetate in DMF () is standard for constructing the pyrimidine ring .
  • Biological Relevance :
    • Tetrahydropyrido[4,3-d]pyrimidines are explored as kinase inhibitors (e.g., PI3K, EGFR) due to their ability to occupy hydrophobic pockets in enzyme active sites .

Q & A

Q. What are the established synthetic methodologies for this compound?

The synthesis typically involves multi-step organic reactions, focusing on cyclocondensation and functional group modifications. Key methodologies include:

  • Cyclocondensation : Reacting intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with phenyl-substituted pyrimidine precursors under reflux conditions. Ethanol is commonly used for crystallization to achieve high purity (≥95% via HPLC) .
  • Halogenation/Fluorination : Introducing trifluoromethyl groups via fluorinating agents (e.g., KF in DMSO) .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (mean C–C bond length: 0.003–0.006 Å; R factor: 0.055–0.069) .
  • NMR Spectroscopy : Assigns proton environments, particularly for the trifluoromethyl and pyridinyl groups .
  • HPLC : Validates purity, with ≥95% purity thresholds common in pharmacological studies .

Q. What preliminary biological activities are reported for similar pyrimidine derivatives?

Pyrimidine analogs exhibit:

  • Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria .
  • Anticancer Potential : Evaluated through cytotoxicity assays (e.g., IC₅₀ measurements in cell lines) .
  • Enzyme Inhibition : Assessed via kinase or protease inhibition assays, leveraging the trifluoromethyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

  • Reaction Optimization : Adjust temperature (e.g., 80–100°C for cyclocondensation) and catalyst loading (e.g., Pd catalysts for cross-coupling) .
  • Purification Strategies : Use gradient chromatography or recrystallization in ethanol/DMSO mixtures to remove halogenated byproducts .
  • Analytical Validation : Employ LC-MS to trace impurities and optimize reaction stoichiometry .

Q. How to resolve discrepancies in crystallographic data?

  • High-Resolution Crystallography : Use synchrotron radiation to improve data resolution (e.g., reducing R factors to <0.05) .
  • Computational Validation : Compare experimental data with DFT-optimized structures to identify torsional strain or packing errors .

Q. Table 2: Crystallographic Parameters from Key Studies

StudyR FactorMean C–C Bond Length (Å)Data-to-Parameter RatioReference
Guo 20110.0550.00618.1
Liu 20120.1530.00317.0

Q. What computational methods predict bioactivity for trifluoromethyl-substituted pyridines?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values in cytotoxicity datasets .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties, focusing on logP and solubility .

Q. How should hazardous byproducts be managed during synthesis?

  • Waste Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .
  • Safety Protocols : Use fume hoods and PPE to avoid inhalation/contact, as specified in H303+H313+H333 hazard codes .

Q. Methodological Notes

  • Experimental Design : Prioritize reproducibility by documenting reaction conditions (solvent, temperature, catalyst) and purity thresholds.
  • Data Contradictions : Cross-validate structural data using multiple techniques (e.g., NMR + XRD) to address outliers .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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